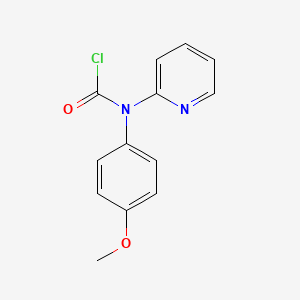
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride is an organic compound that belongs to the class of carbamyl chlorides It is characterized by the presence of a methoxyphenyl group attached to a pyridinylcarbamyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride typically involves the reaction of (4-methoxyphenyl)pyridin-2-ylamine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosgene. The reaction conditions often include low temperatures to control the reactivity of phosgene and to ensure the selective formation of the carbamyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle phosgene and other reactive intermediates can minimize the risk of exposure and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbamides, and thiocarbamates.
Hydrolysis: In the presence of water or moisture, the carbamyl chloride can hydrolyze to form (4-methoxyphenyl)pyridin-2-ylcarbamic acid.
Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Condensation reactions: These reactions often require the presence of a catalyst or a dehydrating agent to drive the reaction to completion.
Major Products:
Carbamates and carbamides: Formed from nucleophilic substitution reactions.
(4-Methoxyphenyl)pyridin-2-ylcarbamic acid: Formed from hydrolysis.
Imines and amides: Formed from condensation reactions.
Scientific Research Applications
(4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions, particularly in the context of drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials with applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride involves its reactivity as a carbamylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is particularly relevant in the context of enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by carbamylating the active site.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with nucleophilic residues, such as serine, cysteine, and lysine, in their active sites.
Pathways: By inhibiting key enzymes, this compound can modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
(4-Methoxyphenyl)pyridin-2-ylcarbamic acid: Formed from the hydrolysis of (4-Methoxyphenyl)pyridin-2-ylcarbamyl chloride.
(4-Methoxyphenyl)pyridin-2-ylcarbamate: Formed from the reaction with alcohols.
(4-Methoxyphenyl)pyridin-2-ylcarbamide: Formed from the reaction with amines.
Uniqueness: this compound is unique due to its reactivity as a carbamylating agent, which allows it to form covalent bonds with nucleophilic sites on biomolecules. This property makes it a valuable tool in medicinal chemistry and biological research for studying enzyme mechanisms and developing enzyme inhibitors.
Properties
CAS No. |
193557-25-4 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-pyridin-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-7-5-10(6-8-11)16(13(14)17)12-4-2-3-9-15-12/h2-9H,1H3 |
InChI Key |
BEMKVRKJKHNEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=N2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
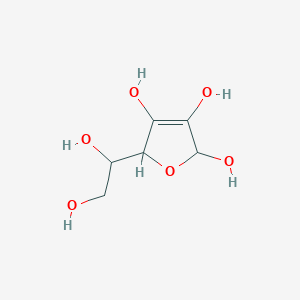
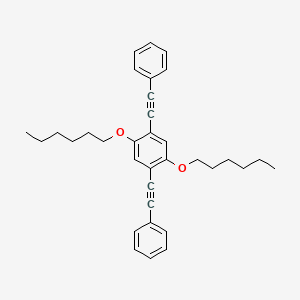
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
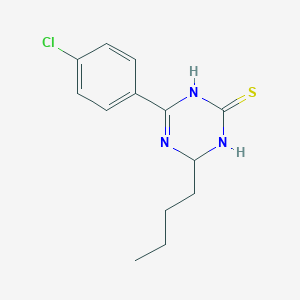
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
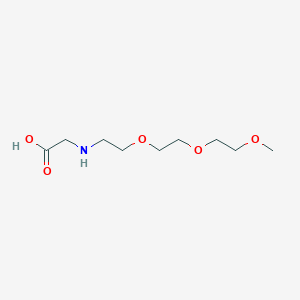
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
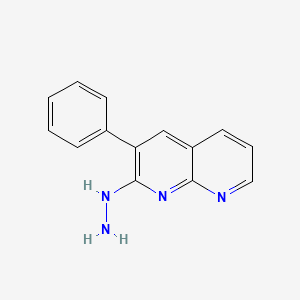
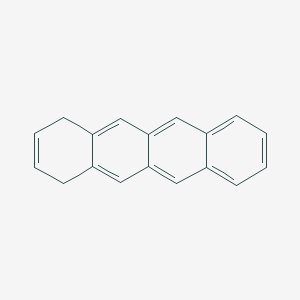
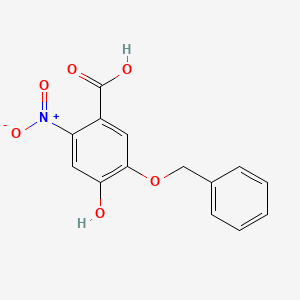
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
